3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one, also known as STRO-002, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
STRO-002 is an antibody-drug conjugate (ADC) that binds to FolRα with high affinity . It internalizes rapidly into target positive cells and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads . This interaction results in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell, a crucial component of the cell’s cytoskeleton . Microtubules are involved in various cellular processes, including maintenance of cell shape, intracellular transport, and chromosome segregation during cell division . By disrupting microtubule dynamics, the compound interferes with these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has favorable pharmacokinetic properties, which can impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .
Action Environment
The action of STRO-002 is influenced by the tumor microenvironment. The compound is linked to a cytotoxic 3-aminophenyl-hemiasterlin payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This ensures a specific delivery and cytotoxic profile in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminobenzoyl hydrazine with formic acid, followed by cyclization to form the triazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazolone ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, dihydro derivatives, and various substituted triazolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one: Similar structure but with the amino group in the para position.
5-(3-nitrophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one: Nitro group instead of an amino group.
5-(3-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one: Methyl group instead of an amino group.
Uniqueness
The unique positioning of the amino group in 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the presence of an amino group is crucial for the desired chemical or biological effect .
Properties
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZMJLYKSZJTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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